Product packaging for Hematoporphyrin IX dimethyl ester(Cat. No.:)

Hematoporphyrin IX dimethyl ester

Cat. No.: B1198876
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hematoporphyrin IX dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C36H42N4O6 and its molecular weight is 626.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N4O6 B1198876 Hematoporphyrin IX dimethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Tuning Photophysical Properties:for Applications Like Photodynamic Therapy Pdt , a Primary Design Goal is to Create Analogues with Strong Absorption in the Near Infrared Nir Region 650 900 Nm , Where Light Penetration into Tissue is Maximal.frontiersin.orgnih.govthis Can Be Achieved By:

Extending the π-conjugated system: Fusion of aromatic rings to the porphyrin core, as seen in benzoporphyrins, shifts the absorption bands to longer wavelengths. nih.gov

Reduction of pyrrole (B145914) double bonds: Converting the porphyrin to a chlorin (B1196114) or bacteriochlorin (B1244331) structure also results in a strong red-shifted absorption. researchgate.net

Conjugation with other chromophores: Attaching metal complexes, such as iridium(III) complexes, can enhance long-wavelength absorption and improve photophysical properties. nih.gov

Modulating Solubility and Aggregation:porphyrins Are Inherently Hydrophobic and Tend to Aggregate in Aqueous Environments, Which Can Quench Their Photoactivity.frontiersin.orgdesign Strategies to Overcome This Include:

Introduction of hydrophilic groups: As discussed, attaching polar groups like PEG, amino acids, or charged substituents improves water solubility and reduces aggregation. nih.govnih.gov

Creating amphiphilic structures: Balancing hydrophilic and lipophilic domains can promote self-assembly into well-defined nanostructures, such as micelles or vesicles, which can improve bioavailability. nih.gov

Enhancing Biological Targeting and Efficacy:the Design Can Incorporate Features That Improve the Compound S Interaction with Biological Systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netmedkoo.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like Hematoporphyrin IX dimethyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of individual atoms, and their connectivity.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum of this compound is characterized by several distinct signals corresponding to its unique structural features. Key proton signals include those from the methine bridges (meso-protons), the N-H protons within the porphyrin core, the peripheral methyl groups, the propionate (B1217596) ester side chains, and the defining 1-hydroxyethyl groups. While the exact chemical shifts can vary slightly depending on the solvent and concentration, the expected regions for these protons are well-established for porphyrin structures. For the closely related Protoporphyrin IX dimethyl ester, methoxy (B1213986) group protons are observed around δ 3.6–3.8 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Description
Meso-Protons (4H)~9.5 - 10.5Singlets corresponding to the four protons on the methine bridges linking the pyrrole (B145914) rings.
N-H Protons (2H)~(-3.0) - (-4.0)A broad singlet, shifted significantly upfield due to the aromatic ring current of the porphyrin macrocycle.
-CH(OH)CH₃ (2H)~6.0 - 6.5Quartet or multiplet for the CH proton of the hydroxyethyl (B10761427) groups.
-CH(OH)CH₃ (6H)~2.0 - 2.5Doublet for the methyl protons of the hydroxyethyl groups.
Ring-CH₃ (12H)~3.5 - 4.0Four singlets corresponding to the four methyl groups directly attached to the porphyrin ring.
-CH₂CH₂COOCH₃ (4H)~4.0 - 4.3Triplet for the methylene (B1212753) protons adjacent to the porphyrin ring.
-CH₂CH₂COOCH₃ (4H)~3.1 - 3.3Triplet for the methylene protons adjacent to the ester group.
-COOCH₃ (6H)~3.6 - 3.7Singlet for the methyl ester protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the complete structural verification of this compound. The spectrum reveals signals for the meso-carbons, the α- and β-pyrrolic carbons that constitute the macrocycle, and the carbons of the various side chains, including the methyl, 1-hydroxyethyl, and propionate methyl ester groups. The carbonyl carbons of the ester groups are typically found in the downfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Description
Pyrrole α-Carbons~145 - 155Carbons of the pyrrole rings adjacent to the nitrogen atoms.
Pyrrole β-Carbons~135 - 145Carbons of the pyrrole rings bearing the side-chain substituents.
Meso-Carbons~95 - 105Carbons of the methine bridges connecting the pyrrole units.
-C=O (Ester Carbonyl)~173 - 175Carbonyl carbons of the two methyl propionate side chains.
-CH(OH)CH₃~65 - 70Methine carbon of the hydroxyethyl group.
-COOCH₃~51 - 53Methyl carbons of the ester groups.
-CH₂CH₂COOCH₃~36 - 38Methylene carbon adjacent to the carbonyl group.
-CH₂CH₂COOCH₃~21 - 23Methylene carbon adjacent to the porphyrin ring.
-CH(OH)CH₃~25 - 27Methyl carbon of the hydroxyethyl group.
Ring-CH₃~11 - 15Methyl carbons directly attached to the porphyrin ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysischemicalbook.comresearchgate.netclearsynth.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and confirming the elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like porphyrins, as it minimizes fragmentation during the ionization process. In the analysis of a hematoporphyrin mixture, the protonated molecular ion [M+H]⁺ for Hematoporphyrin IX was observed at an m/z value of 599. ceon.rs The dimethyl ester derivative would be expected to have a molecular weight corresponding to the addition of two methyl groups and the removal of two protons. ESI-MS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. For Hematoporphyrin IX, a significant fragment ion is detected at m/z 511, which corresponds to the loss of two hydroxyethyl groups from the parent molecule, a key structural indicator. ceon.rs

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The theoretical exact mass of this compound is 626.3104, corresponding to the molecular formula C₃₆H₄₂N₄O₆. medkoo.com This precise mass measurement allows for unambiguous identification and distinguishes it from other compounds with the same nominal mass.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Molecular FormulaC₃₆H₄₂N₄O₆- scbt.commedkoo.com
Molecular Weight626.75- scbt.commedkoo.com
Exact Mass626.3104HRMS medkoo.com
[M+H]⁺ of Parent Compound (HP IX)599ESI-MS researchgate.netceon.rs
Key Fragment Ion (HP IX)511ESI-MS/MS researchgate.netceon.rs

Optical Spectroscopic Characterization

The electronic absorption spectrum of porphyrins is a defining characteristic, dominated by the extensive π-conjugated system of the macrocycle. researchgate.net The spectrum of this compound, like other porphyrins, displays a highly intense band in the near-ultraviolet region, known as the Soret band (or B band), and a series of weaker absorptions in the visible region, referred to as Q-bands. researchgate.net The absorption spectrum of Hematoporphyrin IX shows a Soret band around 395-400 nm, with four distinct Q-bands at higher wavelengths. researchgate.netceon.rs The exact positions and intensities of these bands are sensitive to the solvent and the nature of the peripheral substituents. For instance, the closely related Protoporphyrin IX dimethyl ester exhibits a Soret band at 408 nm in chloroform (B151607) with a high molar extinction coefficient (ε) of 166,000 M⁻¹cm⁻¹. photochemcad.com

Table 4: Characteristic UV-Visible Absorption Bands for Hematoporphyrin IX and Related Compounds

Compound Band Approximate Wavelength (λmax, nm) Solvent Reference
Hematoporphyrin IXSoret Band~395- researchgate.net
Hematoporphyrin IXQ-Bands500 - 650- researchgate.net
Protoporphyrin IX dimethyl esterSoret Band408Chloroform photochemcad.com
Protoporphyrin IX dimethyl esterQ-Bands506, 541, 576, 631Chloroform-

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other porphyrins, is characterized by two main features in the ultraviolet-visible region: the intense Soret band (or B band) and the weaker Q bands. researchgate.netscispace.com The Soret band, appearing in the near-UV region around 400 nm, is a result of a strong electronic transition to the second excited state (S2). researchgate.netscispace.com The Q bands are a series of four weaker absorptions in the visible region (500-700 nm), corresponding to transitions to the first excited state (S1). researchgate.netscispace.com

The precise wavelengths and intensities of these bands are sensitive to the solvent environment. For instance, in chloroform, Protoporphyrin IX dimethyl ester, a closely related compound, exhibits a Soret band at 407.0 nm with a molar extinction coefficient of 171,000 cm⁻¹/M. omlc.org Other reported values for this compound in different solvents include 404 nm in ether, 409 nm in pyridine, and 406 nm in dioxane. omlc.org The aggregation state of the porphyrin also significantly influences the absorption spectrum; aggregates typically show a broadened Soret band and red-shifted Q bands. nih.gov

The UV-visible absorption spectra for Hematoporphyrin IX and its derivatives show a prominent Soret band around 395 nm. researchgate.net Specifically, for this compound in chloroform, the Soret band is observed at 408 nm with a molar extinction coefficient of 166,000 M⁻¹cm⁻¹. photochemcad.com

Fluorescence Spectroscopy: Emission, Excitation, and Quenching Studies

Fluorescence spectroscopy provides valuable insights into the excited state properties of this compound. Upon excitation, typically at the Soret band, the molecule fluoresces, emitting light at longer wavelengths. For the related Protoporphyrin IX dimethyl ester in chloroform, the fluorescence emission spectrum shows distinct peaks, and it has a fluorescence quantum yield of 0.06. omlc.org In methanol (B129727), the quantum yield is slightly higher at 0.1. photochemcad.com

The fluorescence of porphyrins is highly dependent on their environment and aggregation state. nih.gov In aqueous solutions where aggregation is more likely, the fluorescence spectra can be shifted, and new emission bands may appear. nih.gov For instance, studies on Hematoporphyrin IX have shown that in aqueous solutions, aggregation can be significant, which complicates the fluorescence spectra. nih.gov The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) can reduce this aggregation. nih.gov

Fluorescence quenching studies can reveal interactions between the porphyrin and other molecules. Quenching can occur through various mechanisms, including energy transfer or electron transfer, leading to a decrease in fluorescence intensity. Metal-centered porphyrins and heme proteins, for example, have been shown to quench the fluorescence of various fluorophores, a phenomenon attributed to their absorbance in the same spectral region. nih.gov

Time-Resolved Fluorescence Spectroscopy and Decay Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light, providing the fluorescence lifetime of the excited state. This technique gives information on the content of fluorescent molecules and their binding properties through the fluorescence decay times. nih.gov

For Hematoporphyrin and its derivatives, the fluorescence decay is often complex and can be influenced by aggregation. nih.gov In ethanolic solutions where the molecules are monomeric, the decay is typically single exponential. nih.gov However, in aqueous solutions where aggregates form, the decay becomes more complex, and a fast-decaying component associated with a new emission band (the "X band") has been observed. nih.gov Studies on Protoporphyrin IX dimethyl ester in benzene (B151609) solution, using pulse radiolysis, identified an emitting singlet state with a lifetime of 23 ns. manchester.ac.uk A pump-probe experiment on Hematoporphyrin IX in dimethyl sulfoxide (B87167) also revealed a long relaxation component of the first singlet excited state, which is consistent with fluorescence lifetime measurements. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying the conformation of chiral molecules and the secondary structure of proteins. While the porphyrin macrocycle itself is achiral, the presence of chiral substituents or its interaction with a chiral environment can induce a CD signal.

For porphyrins bound to proteins, such as in horseradish peroxidase, CD spectroscopy can provide information about the heme environment. nih.gov Changes in the CD spectrum can indicate conformational changes in the protein that affect the asymmetry of the heme pocket. nih.gov For instance, the CD spectra of liganded hemoglobin in the visible region show a distinct trough that is sensitive to the tertiary structure of the heme pocket. nih.gov Although specific CD studies on this compound are not extensively detailed in the provided context, the principles of the technique suggest its utility in probing conformational aspects, especially in complex environments.

Advanced Vibrational Spectroscopy

Resonance Raman (RR) spectroscopy is a technique that provides detailed information about the vibrational modes of a molecule. When the excitation laser wavelength is tuned to coincide with an electronic absorption band (like the Soret or Q bands of porphyrins), a significant enhancement of the Raman scattering for vibrations coupled to that electronic transition is observed. researchgate.netrsc.org

RR spectra of metalloporphyrins, including complexes of Protoporphyrin IX dimethyl ester, have been extensively studied. rsc.org The frequencies of the vibrational modes are sensitive to the metal ion, its spin state, and the axial ligands. researchgate.net For example, excitation in the Soret region primarily enhances totally symmetric modes, while excitation in the Q-band region can enhance non-totally symmetric modes. researchgate.net Studies on Mesoporphyrin IX dimethyl ester have used polarization-sensitive RR and coherent anti-Stokes Raman scattering (CARS) to investigate the symmetry properties of its vibrational modes, revealing minor deviations from an ideal D2h macrocycle symmetry. nih.gov The enhancement of certain Raman bands can also be affected by excitonic coupling between porphyrin units in aggregated solutions, and this effect is dependent on the excitation wavelength. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. While obtaining suitable single crystals of macromolecules can be challenging, X-ray powder diffraction (XRPD) can be used to obtain structural information from microcrystalline powders. mdpi.com XRPD provides a unique "fingerprint" for each crystalline phase, allowing for the identification of different polymorphs. mdpi.comnih.gov

Although a specific crystal structure for this compound is not detailed in the provided search results, the technique of X-ray crystallography remains the gold standard for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data is fundamental for understanding the physicochemical properties of the compound and for computational modeling studies.

Photophysical and Photochemical Processes of Hematoporphyrin Ix Dimethyl Ester

Excited State Dynamics and Energy Transfer

The dynamics of the excited states of Hematoporphyrin (B191378) IX dimethyl ester, including their lifetimes and the mechanisms of energy transfer, are fundamental to its photosensitizing capabilities.

Singlet and Triplet State Characterization

Upon absorption of a photon, Hematoporphyrin IX dimethyl ester is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is relatively short-lived. Pulse radiolysis experiments with the closely related Protoporphyrin IX dimethyl ester in a benzene (B151609) solution have identified an emissive singlet state with a lifetime of 23 nanoseconds manchester.ac.uk. From this excited singlet state, the molecule can undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state is non-emissive and has a significantly longer lifetime, exceeding 240 microseconds in benzene manchester.ac.uk. The characterization of these states is often performed using transient absorption spectroscopy, which allows for the detection of the absorption of the transient triplet species. For Protoporphyrin IX dimethyl ester, the triplet-triplet absorption spectrum in benzene shows distinct absorption maxima at approximately 460 nm and 700 nm researchgate.net. The long lifetime of the triplet state is a key feature, as it allows for interactions with other molecules, leading to photochemical reactions.

Table 1: Excited State Properties of Protoporphyrin IX Dimethyl Ester in Benzene

Excited State Lifetime Absorption Maxima (Triplet-Triplet)
Singlet (S₁) 23 ns N/A

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence is one of the pathways by which the excited singlet state (S₁) can relax back to the ground state (S₀), involving the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. For Protoporphyrin IX dimethyl ester dissolved in chloroform (B151607), the fluorescence quantum yield has been reported to be 0.06 omlc.org. The fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state before returning to the ground state, is another important parameter. For this compound, fluorescence decay can be complex and dependent on the solvent environment. In aqueous solutions, the observation of two exponential components in the fluorescence decay suggests the presence of both monomeric and aggregated (likely dimeric) forms of the molecule researchgate.net. This indicates that the local environment and concentration can significantly influence the excited state dynamics.

Table 2: Fluorescence Properties of Porphyrin Derivatives

Compound Solvent Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf)
Protoporphyrin IX dimethyl ester Chloroform 0.06 -

Triplet State Energy Transfer Mechanisms

The long-lived triplet state of this compound is the primary initiator of its photochemical activity. One of the key processes it can undergo is triplet-triplet energy transfer. In this process, the excited photosensitizer in its triplet state transfers its energy to a ground-state acceptor molecule, promoting the acceptor to its triplet state while the photosensitizer returns to its ground state. The efficiency of this energy transfer is dependent on the relative energies of the triplet states of the donor and acceptor. A notable example is the efficient quenching of the porphyrin triplet state by carotenoids. This near-resonant energy transfer from the porphyrin triplet to the carotenoid is a crucial protective mechanism against photo-oxidation in natural systems mdpi.com. The interaction with molecular oxygen is another critical energy transfer process that leads to the generation of singlet oxygen mdpi.com.

Reactive Oxygen Species (ROS) Generation Mechanisms

The therapeutic and biocidal effects of this compound as a photosensitizer are primarily mediated by the generation of reactive oxygen species (ROS). These highly reactive molecules can induce oxidative damage to cellular components.

Singlet Oxygen Production Quantum Yields

The most significant ROS generated by this compound is singlet oxygen (¹O₂). This occurs through a Type II photochemical process where the triplet state of the photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer is highly efficient as it is a spin-allowed process. The quantum yield of singlet oxygen production (ΦΔ) is a measure of the efficiency of this process. For the monomeric form of Hematoporphyrin derivative, a singlet oxygen quantum yield of 0.64 has been measured in both methanol (B129727) and water nih.gov. However, in aqueous solutions, aggregation of the photosensitizer can significantly decrease the singlet oxygen quantum yield, with dimers exhibiting a much lower yield of 0.11 nih.gov. This highlights the importance of the photosensitizer's immediate environment and aggregation state on its photochemical efficiency.

Table 3: Singlet Oxygen Quantum Yields of Hematoporphyrin Derivative

Form Solvent Singlet Oxygen Quantum Yield (ΦΔ)
Monomer Methanol 0.64
Monomer Water (pH 7.4) 0.64

Type I vs. Type II Photochemical Pathways

Photosensitization by this compound can proceed via two main photochemical pathways, known as Type I and Type II reactions mdpi.com.

The Type II pathway involves the aforementioned energy transfer from the triplet state of the photosensitizer to molecular oxygen, resulting in the formation of singlet oxygen mdpi.com. This is often the dominant mechanism in environments with sufficient oxygen concentration.

The Type I pathway involves electron transfer reactions. The excited triplet state of the photosensitizer can directly interact with a substrate, such as a biological molecule, by transferring an electron to produce a radical anion or by abstracting an electron to form a radical cation. These radical species can then react with molecular oxygen to produce other reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻) and subsequently hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH) mdpi.com.

The competition between Type I and Type II pathways is influenced by several factors, including the concentration of oxygen, the concentration and nature of the substrate, and the specific properties of the photosensitizer and its environment. While the interaction of the excited porphyrin with molecular oxygen can lead to both singlet oxygen formation (Type II) and electron transfer to generate superoxide (a Type I process), the formation of singlet oxygen is generally considered the more efficient process for many porphyrins mdpi.com.

Formation of Superoxide Anion and Hydroxyl Radicals

The photoexcitation of this compound initiates a series of events that can lead to the generation of reactive oxygen species (ROS), including the superoxide anion (O₂•⁻) and hydroxyl radicals (•OH). Upon absorption of light, the porphyrin molecule transitions from its ground state to a short-lived excited singlet state. It then typically undergoes intersystem crossing to a more stable, longer-lived excited triplet state. This triplet-state sensitizer (B1316253) can then participate in two primary types of photo-oxidation reactions.

In a Type I mechanism, the excited porphyrin can react directly with a substrate, such as a biological molecule, via electron or hydrogen atom transfer, producing radical ions. These can subsequently react with molecular oxygen to form superoxide anions. Alternatively, the excited porphyrin can transfer an electron directly to molecular oxygen, yielding the porphyrin cation radical and O₂•⁻ mdpi.com.

The formation of hydroxyl radicals in systems containing hematoporphyrin derivatives is often a subsequent step. Evidence suggests that the superoxide radical is produced first, which can then lead to the formation of hydroxyl radicals core.ac.uk. While the precise mechanism is complex and can be system-dependent, one proposed pathway in biological settings involves the activation of the xanthine (B1682287) oxidase enzyme pathway, which is known to generate superoxide anions nih.govjci.org. Electron spin resonance (ESR) spectroscopy studies have confirmed the presence of both •O₂⁻ and •OH in irradiated systems containing hematoporphyrin derivatives core.ac.uknih.gov. It has been noted that hydrogen peroxide is not necessarily a precursor for the hydroxyl radical formation in these photosensitized systems, suggesting a mechanism distinct from the Haber-Weiss process core.ac.uk. In certain conditions, the presence of ascorbate (B8700270) can enhance the light-induced generation of hydroxyl radicals by hematoporphyrin derivatives nih.gov.

Photobleaching Kinetics and Photostability Investigations

The kinetics of photobleaching are often quantified by the photobleaching quantum yield (Φpb), which represents the probability that an absorbed photon will lead to the destruction of the sensitizer molecule. Studies on hematoporphyrin (HP) and its derivatives (HpD) show that these compounds are progressively destroyed during illumination nih.gov. The quantum yields are generally low, indicating relatively slow rates of photobleaching nih.gov.

Research has shown a significant discrepancy in measured quantum yields depending on the methodology. Yields determined from fluorescence measurements are often substantially higher than those from absorbance measurements nih.gov. This difference suggests that various species in solution, particularly monomers and aggregates, have different photostabilities. The more fluorescent monomeric forms appear to be more photolabile and are preferentially bleached compared to aggregated forms, which have lower fluorescence and greater stability nih.gov. The photobleaching process is also highly dependent on the presence of oxygen, with low oxygen concentrations significantly reducing the rate of degradation nih.gov.

Quantum Yields of Photobleaching for Various Porphyrins in Air-Saturated Phosphate Buffer (pH 7.4)
PorphyrinInitial Quantum Yield (Φpb)
Hematoporphyrin (HP)4.7 x 10⁻⁵
Photofrin II (PF II)5.4 x 10⁻⁵
Tetra(4-sulfonatophenyl)porphine (TSPP)9.8 x 10⁻⁶
Uroporphyrin I (URO)2.8 x 10⁻⁵

Data sourced from reference nih.gov.

The presence of other molecules in the solution can also significantly alter photobleaching kinetics. For instance, the electron acceptor methyl viologen was found to increase the photobleaching yield of TSPP more than tenfold, while furfuryl alcohol increased the yields for HP and URO by over fivefold, highlighting the complexity of photobleaching mechanisms in heterogeneous environments nih.gov.

Photoproduct Identification and Formation Pathways

During the photobleaching process, this compound is converted into various photoproducts. While direct studies on the dimethyl ester are specific, extensive research on the closely related Protoporphyrin IX dimethyl ester provides significant insight into the likely transformation pathways. The interaction of the excited porphyrin with molecular oxygen can lead to the formation of oxidized products mdpi.com.

Two major classes of photoproducts have been identified:

Photoprotoporphyrins (PPPs) : These products are formed through a [4+2] cycloaddition of singlet oxygen to one of the diene units within the porphyrin macrocycle. This reaction removes a double bond from the macrocycle's conjugation pathway, leading to a significant change in the compound's spectral properties, including the appearance of new absorption and emission bands at longer wavelengths (around 670-676 nm) mdpi.com.

Formyl Products : These are generated when oxygen is added directly to a vinyl group, which is then converted to a formyl group. This process leaves the main porphyrin ring structure intact. The formation of formyl products can occur through the reaction of a superoxide anion with a porphyrin π-cation radical, a pathway distinct from the singlet oxygen mechanism that forms PPPs mdpi.com.

The formation of these photoproducts is dependent on reaction conditions. The primary photoproducts themselves can absorb light and undergo further photo-oxidation, leading to a complex mixture of degraded molecules, potentially including ring-opening and complete degradation of the macrocycle mdpi.com.

Influence of Microenvironment on Photophysical Properties (e.g., aggregation, solvent effects)

The photophysical properties of this compound are highly sensitive to its local microenvironment. Key factors include the polarity and viscosity of the solvent and the aggregation state of the porphyrin molecules.

Aggregation: In aqueous environments like phosphate-buffered saline, amphiphilic porphyrin molecules tend to self-assemble into aggregates. This aggregation has profound effects on their photophysical characteristics. Aggregated species typically exhibit a broadened Soret band in their absorption spectra, significantly reduced fluorescence intensity, and shorter fluorescence lifetimes compared to their monomeric counterparts mdpi.com. The formation of aggregates is detrimental to photosensitizing efficiency as it diminishes the yield and lifetime of the crucial excited triplet state, thereby reducing the production of reactive oxygen species mdpi.com.

Solvent Effects: The nature of the solvent plays a critical role in dictating the behavior of the porphyrin. In a study on hematoporphyrin, the presence of gel particles (like Percoll) in an aqueous solution, which alters the structure of the vicinal water, was shown to dramatically increase the triplet state lifetime from 250 microseconds in buffer alone to 1992 microseconds nih.gov. This stabilization of the triplet state enhances the potential for photochemical reactions. Generally, polar solvents can influence the stability of different electronic states and the equilibrium between tautomeric forms of a molecule nih.gov. The intricate interplay between the porphyrin and solvent molecules governs its absorption and emission characteristics, solubility, and the efficiency of intersystem crossing to the triplet state.

Effect of Microenvironment on Hematoporphyrin Triplet State Lifetime
EnvironmentTriplet State Lifetime (μs)
Phosphate Buffer250
50% Percoll in Phosphate Buffer1992

Data sourced from reference nih.gov.

Preclinical and Mechanistic Biological Investigations of Hematoporphyrin Ix Dimethyl Ester

Cellular Uptake, Retention, and Intracellular Localization Mechanisms

The entry, retention, and final destination of Hematoporphyrin (B191378) IX dimethyl ester within a cell are governed by a complex interplay of its physicochemical properties and its interactions with the cellular environment.

The hydrophobicity, or water-repelling nature, of a porphyrin molecule is a critical determinant of its ability to interact with and penetrate cell membranes. Generally, for hydrophobic compounds that enter cells passively, the partition coefficient between an organic solvent and water (log P) is a key predictor of their ability to diffuse across biomembranes nih.gov. More hydrophobic porphyrins, often present as impurities in preparations of compounds like hematoporphyrin derivative, are associated with the photosensitization of intact cells due to their enhanced uptake researchgate.net. The relative hydrophobicity of a porphyrin is a significant factor influencing not only its subcellular localization but also its photodynamic toxicity.

While a direct correlation between hydrophobicity and cellular uptake is not always linear, the amphiphilic nature of molecules—possessing both hydrophilic and hydrophobic regions—plays a crucial role. This balance dictates interactions with the lipid bilayer of cell membranes nih.gov. Studies on various porphyrins have shown them to be highly hydrophobic nih.gov. However, extreme hydrophobicity can lead to aggregation in aqueous environments, which may interfere with cellular uptake nih.gov. Therefore, the specific molecular structure of Hematoporphyrin IX dimethyl ester, with its esterified propionic acid side chains, contributes to an increased hydrophobicity compared to its parent compound, Hematoporphyrin IX, influencing its passive diffusion across cell membranes.

In the bloodstream, the transport and bioavailability of porphyrins like this compound are heavily influenced by their binding to serum proteins and lipoproteins. Human serum albumin (HSA) is a primary carrier for many endogenous and exogenous compounds, including porphyrins termedia.plmdpi.comcore.ac.uk. The formation of a complex between a porphyrin and albumin can protect the molecule from oxidation, increase its solubility in the serum, and facilitate its transport throughout the body core.ac.uk. Research indicates that free porphyrin, rather than albumin-bound porphyrin, is what primarily interacts with and is taken up by cells nih.gov.

Lipoproteins also play a major role as carriers for hematoporphyrin and its derivatives in vivo nih.gov. After intravenous administration, hematoporphyrin becomes associated with various serum proteins, including high-density lipoprotein (HDL), globulin, and albumin nih.gov. The binding to lipoproteins appears to be particularly stable, likely due to the hydrophobic nature of the porphyrin nih.gov. Over time, the persistence of hematoporphyrin in the serum is largely due to its association with the very-low-density lipoprotein (VLDL) fraction nih.gov. The uptake of lipoprotein-porphyrin conjugates can be facilitated by specific cellular receptors, such as the LDL receptor, and by scavenger receptors on cells like macrophages nih.gov.

Once inside the cell, this compound and related porphyrins distribute among various subcellular organelles. The precise localization is crucial as it often determines the primary sites of photodamage during photodynamic therapy. Confocal microscopy studies of the parent compound, hematoporphyrin, have shown its localization in the cell membrane, cytoplasm, and nucleus over time nih.gov.

The physicochemical properties of the porphyrin, particularly its hydrophobicity and charge, influence its accumulation in specific organelles. For instance, some photosensitizers are known to accumulate in lysosomes, which are acidic organelles within the cell. The "proton-pumping" mechanism of lysosomes can lead to the trapping of certain molecules mdpi.com. Mitochondria are another key target for many porphyrins. The accumulation in mitochondria can be driven by the organelle's membrane potential mdpi.com. Studies on hematoporphyrin have shown that apoptosis induced by photodynamic therapy often follows a mitochondria-dependent pathway, suggesting a significant localization and action of the photosensitizer within or in close proximity to the mitochondria nih.gov. The increased hydrophobicity of this compound may favor its partitioning into lipid-rich membrane structures, including the membranes of the endoplasmic reticulum and mitochondria.

Molecular Interactions with Biological Macromolecules

The biological activity of this compound is also defined by its direct interactions with various macromolecules, which affects its transport, localization, and photosensitizing efficacy.

As mentioned, Human Serum Albumin (HSA) is the primary plasma protein responsible for the distribution of drugs and other molecules in the circulatory system mdpi.com. The binding of porphyrins to HSA is a critical factor in their pharmacokinetics mdpi.comresearchgate.net. Spectroscopic studies have been employed to characterize the binding of porphyrins to HSA. For the related Protoporphyrin IX, binding sites have been identified in subdomains IB and IIA of the HSA tertiary structure mdpi.comnih.gov. The binding affinity is significant, with association constants in the range of 10^5 M⁻¹ nih.gov. While specific studies on this compound are less common, research on similar porphyrins indicates that those with both a hydrophobic and a hydrophilic side tend to bind efficiently to HSA researchgate.net. Given its structure, this compound is expected to exhibit strong binding to HSA.

β-Lactoglobulin (BLG), a major whey protein, has also been investigated as a potential carrier for porphyrins due to its ability to bind hydrophobic molecules nih.govnih.govacs.org. The interaction between hematoporphyrin and BLG is primarily driven by hydrophobic forces nih.govnih.gov. The binding can be pH-dependent, as conformational changes in BLG can affect the accessibility of its central hydrophobic cavity nih.govnih.govacs.org. At a pH of 7.4, this cavity is more open and available for hematoporphyrin binding nih.govnih.gov. This suggests that BLG could potentially serve as a pH-sensitive carrier for porphyrins.

Table 1: Binding Parameters of Porphyrins to Serum Proteins

Porphyrin Protein Binding/Association Constant (Ka) Primary Binding Site(s) Primary Driving Force
Protoporphyrin IX Human Serum Albumin (HSA) 1.68 x 10⁵ M⁻¹ - 2.30 x 10⁵ M⁻¹ nih.gov Subdomains IB and IIA mdpi.comnih.gov Hydrophobic Interactions

Note: Data for Protoporphyrin IX and Hematoporphyrin are presented as close analogs to this compound.

The interaction of this compound with lipids and cell membranes is fundamental to its cellular uptake and intracellular distribution. The cell membrane, primarily composed of a phospholipid bilayer, is the initial barrier the molecule must cross rsc.org. Liposomes, which are artificial vesicles composed of lipid bilayers, are often used as model systems to study these interactions nih.gov.

Molecular dynamics simulations of hematoporphyrin with a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer—a model for protein-free cell membranes—have shown that the porphyrin molecules tend to reside in the headgroup area of the phospholipids, near the carbonyl groups of the acyl chains nih.gov. The orientation and affinity for the membrane are dependent on the protonation state of the porphyrin's propionic groups nih.gov. Neutral forms of hematoporphyrin show a higher affinity for entering the membrane compared to their charged (dianionic) counterparts nih.gov. The esterification of the propionic acid groups in this compound makes the molecule more neutral and hydrophobic, which would be expected to enhance its partitioning into and interaction with the hydrophobic core of the lipid bilayer.

Table 2: Summary of Research Findings on Porphyrin-Membrane Interactions

Porphyrin System Model Membrane Key Findings Reference
Hematoporphyrin (neutral and dianionic forms) 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer Porphyrins localize in the phospholipid headgroup region. Neutral form has a higher affinity for the membrane than the dianionic form. nih.gov

DNA and Protein Binding Studies in Model Systems

The interaction of porphyrin-based photosensitizers with biomolecules is a critical determinant of their cellular localization and photodynamic efficacy. Studies on hematoporphyrin and its derivatives have provided insights into their binding affinities for DNA and proteins. While research specifically detailing the binding of this compound is intricate, the broader class of porphyrins exhibits well-documented interactions.

Porphyrins, including derivatives of Hematoporphyrin IX, have been shown to interact with DNA primarily through two main modes: intercalation between base pairs and binding to the exterior grooves of the DNA helix. The specific mode of binding is influenced by the porphyrin's structure, charge, and the ionic strength of the medium. Cationic porphyrins, for example, are known to be effective DNA intercalators and potent photosensitizers of DNA, leading to strand breaks upon illumination nih.gov. The interaction of porphyrins with DNA can be influenced by the presence of proteins, as the formation of nucleoprotein complexes can decrease the accessibility of DNA to the photosensitizer nih.gov.

In the context of protein binding, Human Serum Albumin (HSA) has been identified as a significant carrier for hematoporphyrin in the circulatory system termedia.plcore.ac.uktermedia.pl. Spectroscopic studies have revealed that hematoporphyrin binds to HSA at a strong binding site, with a stability constant of approximately 10(6) M-1 nih.gov. The binding site for hematoporphyrin on HSA has been located in subdomain IIA termedia.plcore.ac.uk. The interaction is pH-dependent, with a notable decrease in binding affinity at lower pH values nih.gov. This binding to serum albumin is crucial as it influences the biodistribution and pharmacokinetics of the photosensitizer. The table below summarizes key findings from studies on the interaction of hematoporphyrin derivatives with biomolecules.

BiomoleculeInteracting PorphyrinKey Findings
DNA Cationic meso substituted porphyrinsIntercalation and outside groove binding, leading to photosensitized DNA damage.
Human Serum Albumin (HSA) HematoporphyrinOne strong binding site in subdomain IIA with a stability constant of ~10(6) M-1 at pH > 6.8.
Bovine Serum Albumin (BSA) HematoporphyrinForms stable complexes, extending the stability of spectrofluorimetric spectra.

Mechanisms of Photoinduced Cellular Effects (in vitro studies)

The photodynamic activity of this compound and related compounds stems from their ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength. These ROS then interact with cellular components, leading to a cascade of events that culminate in cell death. The subsequent sections detail the in vitro investigations into these photoinduced cellular effects.

Investigations into Cell Viability and Proliferation

The phototoxic effect of hematoporphyrin derivatives, including this compound, on cell viability and proliferation has been demonstrated across various cancer cell lines. Upon photoactivation, these compounds induce a significant reduction in cell survival. For instance, photodynamic therapy (PDT) with hematoporphyrin derivatives has been shown to inhibit the growth of small cell lung cancer H446 cells and human esophageal squamous cell carcinoma cells muni.cznih.gov. The efficacy of cell killing is dependent on both the concentration of the photosensitizer and the light dose administered.

Studies have shown that cationic ester porphyrins, which are structurally related to this compound, exhibit high phototoxicity in tumor cells, with IC50 values in the nanomolar range upon irradiation nih.gov. The photodynamic effect is not limited to cancer cells; for example, human gastric adenocarcinoma cells have also been shown to be susceptible to HPD-mediated phototoxicity nih.gov. The table below presents a summary of findings from various studies on the effect of hematoporphyrin derivatives on cell viability.

Cell LinePhotosensitizerOutcome
Human Esophageal Squamous Cell Carcinoma (KYSE-150)Hematoporphyrin derivative (HpD)Significant decrease in cell viability post-PDT.
Small Cell Lung Cancer (H446)Hematoporphyrin derivative (HPD)Inhibition of cell growth.
Human Gastric Adenocarcinoma CellsHematoporphyrin derivatives (HPD)Cytotoxicity mediated by mitochondrial damage.
Human Stomach Cancer (SGC7901)Cationic ester porphyrinsIC50 value of approximately 6 nM with irradiation.
Human Cervical Cancer (HeLa)Cationic ester porphyrinsInduction of apoptosis upon illumination.

Apoptosis Induction Pathways (e.g., caspase-dependent pathways, mitochondrial pathway)

Apoptosis, or programmed cell death, is a major mechanism by which photoactivated hematoporphyrin derivatives induce cell death. The apoptotic process is often mediated by a family of proteases known as caspases. Research has shown that PDT with hematoporphyrin derivatives activates a cascade of these enzymes.

Specifically, the activation of initiator caspases such as caspase-8 and caspase-9, and executioner caspases like caspase-3 and caspase-7, has been observed in cells undergoing PDT-induced apoptosis nih.govnih.govnih.gov. The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis nih.gov. This pathway is regulated by the Bcl-2 family of proteins. Studies have demonstrated that PDT with hematoporphyrin derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis nih.govnih.gov. The release of cytochrome c from the mitochondria into the cytosol is a key event in the mitochondrial pathway, which then activates caspase-9 nih.gov. The activation of caspase-8 suggests that the extrinsic pathway may also play a role in some contexts nih.gov.

Apoptotic Pathway ComponentRole in Hematoporphyrin-mediated PDT
Caspase-3 Executioner caspase, activated to execute cell disassembly. nih.gov
Caspase-7 Executioner caspase, activated downstream of initiator caspases. nih.gov
Caspase-8 Initiator caspase, suggesting involvement of the extrinsic pathway. nih.gov
Caspase-9 Initiator caspase of the intrinsic (mitochondrial) pathway. nih.gov
Bcl-2 Anti-apoptotic protein, downregulated by PDT. nih.govnih.gov
Bax Pro-apoptotic protein, upregulated by PDT. nih.gov

Necrosis and Autophagic Cell Death Induction

In addition to apoptosis, photoactivated this compound and its derivatives can induce other forms of cell death, including necrosis and autophagy-related cell death. Necrosis is characterized by cell swelling and lysis, often triggering an inflammatory response. While apoptosis is generally the preferred mode of cell death in PDT, necrosis can occur, particularly at high photosensitizer concentrations or light doses.

Autophagy is a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death. Studies on hematoporphyrin derivative-mediated PDT have shown an induction of autophagy in cancer cells muni.cz. This is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation muni.cz. Interestingly, some research suggests that while PDT initiates autophagy, it may also block the later stages of the autophagic flux, leading to an accumulation of autophagosomes and the degradation of p62, a protein involved in autophagic cargo recognition. This disruption of the autophagic process can ultimately contribute to cell death muni.cz. The interplay between apoptosis, necrosis, and autophagy is complex and can be influenced by the specific cell type and treatment conditions.

Cell Death MechanismObservation in Hematoporphyrin-mediated PDT
Necrosis Can be induced, particularly with high treatment doses.
Autophagy Initiated by PDT, as indicated by LC3-II formation. muni.cz
Blocked Autophagic Flux Suggested by the accumulation of p62, contributing to cell death. muni.cz

Impact on Mitochondrial Membrane Potential and Function

Mitochondria are key targets for many photosensitizers, including hematoporphyrin derivatives. The intracellular localization of these compounds to mitochondria is a critical factor in their photodynamic activity nih.gov. Upon photoactivation, the generated ROS can directly damage mitochondrial components, leading to impaired function.

One of the primary mitochondrial functions affected is cellular respiration. Studies have shown that PDT with hematoporphyrin derivatives can inhibit the activity of cytochrome c oxidase, a key enzyme in the electron transport chain researchgate.net. This inhibition disrupts the normal flow of electrons and can contribute to further ROS production.

Mitochondrial ParameterEffect of Hematoporphyrin-mediated PDT
Cytochrome c Oxidase Activity Inhibited by PDT, disrupting cellular respiration. researchgate.net
Respiratory Coupling Lost upon photoirradiation. nih.govnih.gov
Mitochondrial Membrane Potential (ΔΨm) Only slightly affected as a primary event. nih.govnih.gov

Oxidative Stress Induction and Cellular Antioxidant Response

The fundamental mechanism of photodynamic therapy is the generation of oxidative stress. Upon absorption of light, this compound transfers energy to molecular oxygen, producing highly reactive oxygen species (ROS). The primary cytotoxic agent in many PDT systems is singlet oxygen (¹O₂), a highly reactive form of oxygen generated through a Type II photochemical reaction mdpi.com. In addition to singlet oxygen, other ROS such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) can be produced through Type I reactions mdpi.com.

The production of these ROS can be detected and measured using various fluorescent probes. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a commonly used probe that becomes fluorescent upon oxidation by intracellular ROS muni.cz. The level of ROS production is a key determinant of the efficacy of PDT.

Cells possess antioxidant defense systems to counteract oxidative stress, including enzymes like superoxide dismutase (SOD) and catalase. The balance between ROS generation and the cellular antioxidant capacity can influence the outcome of PDT. It has been shown that inhibiting antioxidant enzymes can potentiate the phototoxicity of some photosensitizers, suggesting that the endogenous antioxidant response plays a crucial role in modulating cellular sensitivity to PDT mdpi.com.

Component of Oxidative StressRole in Hematoporphyrin-mediated PDT
Singlet Oxygen (¹O₂) A primary cytotoxic ROS generated via a Type II reaction. mdpi.com
Superoxide Anion (O₂⁻) Generated through a Type I reaction. mdpi.com
Hydrogen Peroxide (H₂O₂) A product of Type I photochemical reactions. mdpi.com
Hydroxyl Radical (•OH) A highly reactive species produced in Type I reactions. mdpi.com
Cellular Antioxidant Enzymes Modulate the cellular response to PDT-induced oxidative stress. mdpi.com

Preclinical Investigations in In Vitro and Animal Models

Preclinical studies using cell cultures and animal models are fundamental for establishing the mechanisms of action, proof-of-concept, and therapeutic potential of new anticancer agents before they can be considered for clinical use. For hematoporphyrin and its derivatives, these investigations have been pivotal in demonstrating their efficacy as sensitizers in light- and sound-based therapies.

Mechanistic Studies in Various Cancer Cell Lines (e.g., glioma, sarcoma, breast cancer)

The central mechanism of action for hematoporphyrins in photodynamic therapy (PDT) and sonodynamic therapy (SDT) is the generation of cytotoxic reactive oxygen species (ROS) upon activation by a specific wavelength of light or ultrasound, respectively. patsnap.comijrr.comsemanticscholar.org This process leads to oxidative stress, damaging cellular components like membranes, proteins, and organelles, ultimately triggering cell death through apoptosis or necrosis. ijrr.comsemanticscholar.orgmdpi.com

Glioma: In vitro studies have shown that malignant glioma cells readily take up and retain hematoporphyrin. nih.gov Subsequent exposure to light triggers a photodynamic reaction that can rapidly destroy the cancer cells. nih.gov The primary mechanism involves the induction of apoptosis, which is mediated by the generation of ROS. medchemexpress.com Studies on U87 glioma cells demonstrated that photoactivated hematoporphyrin induces morphological changes characteristic of apoptosis, including cell shrinkage and fragmentation, and decreases the mitochondrial membrane potential. medchemexpress.com This indicates that the mitochondrion is a key target in the photodynamic destruction of glioma cells.

Sarcoma: Hematoporphyrin has been shown to be an effective sensitizer (B1316253) for ultrasound-induced damage in sarcoma cells. In vitro experiments on mouse sarcoma 180 cells demonstrated that the presence of hematoporphyrin significantly enhances the cell-damaging effects of ultrasound. bohrium.com While ultrasound alone caused a moderate level of cell damage, the combination with hematoporphyrin resulted in the destruction of nearly all tumor cells. bohrium.com This synergistic effect highlights the potential of hematoporphyrin derivatives in SDT. The mechanism involves the generation of ROS through acoustic cavitation, leading to severe structural damage to the cells. nih.govmdpi.com

Breast Cancer: Research on breast cancer cell lines has also confirmed the cytotoxic potential of hematoporphyrin-mediated therapies. Studies have shown that sonodynamic therapy using hematoporphyrin derivatives can decrease the viability and proliferation of breast cancer cells. tums.ac.ir The underlying mechanism is consistent with that observed in other cancers, involving ROS-mediated apoptosis. Furthermore, research comparing Protoporphyrin IX (a related porphyrin) with its dimethyl ester variant found that the ester form exhibited higher intracellular uptake and was a more potent photosensitizer, suggesting that esterification can be a valuable strategy for enhancing therapeutic efficacy. nih.gov

Cancer TypeCell LineCompound UsedTherapeutic ApproachKey Mechanistic FindingsSource(s)
GliomaU87, U251HematoporphyrinPhotodynamic Therapy (PDT)Induction of ROS-mediated apoptosis; decreased mitochondrial membrane potential. medchemexpress.com
SarcomaSarcoma 180HematoporphyrinSonodynamic Therapy (SDT)Sensitizes cells to ultrasound, causing significantly increased cell damage. bohrium.com
Breast CancerMCF-7Hematoporphyrin-MSNSonodynamic Therapy (SDT)Decreased cell viability and proliferation. tums.ac.ir
Nasopharyngeal CarcinomaNPC/CNE2Protoporphyrin IX dimethyl esterPhotodynamic Therapy (PDT)Higher intracellular uptake and greater phototoxicity compared to non-esterified form, targeting mitochondria. nih.gov

Exploration in Tumor-Bearing Animal Models for Proof-of-Concept of Novel Research Approaches

Following promising in vitro results, hematoporphyrin and its derivatives have been evaluated in various tumor-bearing animal models to establish proof-of-concept for their therapeutic application. These in vivo studies are critical for assessing antitumor efficacy, understanding physiological responses, and refining treatment protocols.

In a key study using mice bearing Sarcoma 180 solid tumors, the sonodynamic effect of hematoporphyrin was investigated. nih.gov The combination of systemically administered hematoporphyrin and localized ultrasound irradiation resulted in a significant delay in tumor growth compared to control groups receiving either agent alone. nih.gov Microscopic examination of the tumor cells post-treatment revealed severe ultrastructural damage, including cell membrane destruction and mitochondrial swelling, confirming the cell-killing mechanism observed in vitro. nih.gov

Studies on breast adenocarcinoma in BALB/c mice have also demonstrated the efficacy of hematoporphyrin-mediated SDT. The administration of hematoporphyrin followed by ultrasound exposure led to significant tumor growth inhibition. tums.ac.irtums.ac.ir Encapsulating the hematoporphyrin in mesoporous silica (B1680970) nanoparticles (HP-MSNs) was shown to further enhance the antitumor effect, likely by improving drug accumulation in the tumor. tums.ac.irtums.ac.ir Combined sono-photodynamic therapy (SPDT) has also been explored in breast cancer models, showing a promising effect in delaying tumor growth.

For gliomas , early animal studies showed that treatment with hematoporphyrin followed by light irradiation could destroy tumors growing subcutaneously in rats. nih.gov In vivo models confirmed that photoactivated hematoporphyrin leads to massive coagulation necrosis of the tumor, resulting in complete tumor regression in some cases. medchemexpress.com

A novel approach termed "photoimmunotherapy" has also been explored. This strategy involves conjugating hematoporphyrin to tumor-specific monoclonal antibodies. In a myosarcoma-bearing mouse model, this conjugate, when activated by light, led to significant suppression of tumor growth, demonstrating that targeting the photosensitizer directly to the cancer cells can enhance therapeutic specificity and effectiveness. nih.gov

Animal ModelTumor TypeCompound UsedTherapeutic ApproachKey OutcomesSource(s)
MiceSarcoma 180Hematoporphyrin (Hp)Sonodynamic Therapy (SDT)Significant tumor growth delay; ultrastructural cell damage (membrane, mitochondria). nih.gov
BALB/c MiceBreast AdenocarcinomaHematoporphyrin (Hp) & HP-MSNSonodynamic Therapy (SDT)Tumor growth inhibition of up to 45%; increased survival time. tums.ac.irtums.ac.ir
RatsGliomaHematoporphyrinPhotodynamic Therapy (PDT)Destruction of tumors; massive coagulation necrosis. nih.govmedchemexpress.com
DBA/2J MiceMyosarcoma M-1Hematoporphyrin-Antibody ConjugatePhotoimmunotherapySuppression of tumor growth; demonstrated specificity of targeted delivery. nih.gov

Evaluation of Selectivity in Preclinical Models

A crucial advantage of therapies utilizing hematoporphyrin derivatives is their ability to selectively target tumor tissues. biomedres.us Preclinical models have been instrumental in evaluating and understanding the mechanisms behind this selectivity.

The primary basis for the preferential accumulation of porphyrins in malignant tissues is the Enhanced Permeability and Retention (EPR) effect . patsnap.comwikipedia.org Tumors develop a chaotic and leaky new vasculature to support their rapid growth. wikipedia.orgmdpi.com These leaky vessels have poorly aligned endothelial cells with wide fenestrations, which allow macromolecules and nanoparticles to pass from the bloodstream into the tumor interstitium more easily than in healthy tissues. wikipedia.orgmdpi.com Furthermore, tumor tissues typically lack an effective lymphatic drainage system, which prevents the clearance of these accumulated molecules. patsnap.comwikipedia.org This combination of high permeability and poor clearance results in the passive accumulation and retention of agents like hematoporphyrin derivatives in solid tumors. patsnap.com

This selective localization means that the cytotoxic effects of PDT and SDT are largely confined to the tumor area, sparing surrounding healthy tissues. biomedres.usnih.gov Studies have noted that certain hematoporphyrin derivatives show low toxicity to normal tissues and possess a rapid metabolism, which further enhances their safety profile. biomedres.us The tumor-localizing capacity is influenced by the properties of the specific porphyrins within a given formulation, with more hydrophobic components often showing greater uptake by cancer cells. researchgate.net

Direct comparative studies have also been performed. For instance, the effect of HpD-PDT was evaluated on both small cell lung cancer H446 cells and normal bronchial epithelial BEAS-2B cells. nih.gov The results showed that while the therapy induced apoptosis in both cell types, the apoptotic rate in the cancer cells (46.73%) was significantly higher than in the normal cells (28.56%), demonstrating a degree of selective cytotoxicity even at the cellular level. nih.gov This inherent selectivity is a cornerstone of the therapeutic potential of hematoporphyrin-based treatments.

Development and Evaluation of Advanced Delivery Systems for Research Applications

Liposomal Encapsulation and Characterization for Preclinical and In Vitro Studies

Liposomes, as versatile lipid-based nanocarriers, have been explored for the encapsulation of hydrophobic compounds like Hematoporphyrin (B191378) IX dimethyl ester. These artificial vesicles, composed of a lipid bilayer enclosing an aqueous core, can effectively encapsulate lipophilic molecules within their membrane.

In research studies, liposomal formulations of photosensitizers are characterized by several key parameters to ensure their suitability for preclinical and in vitro evaluation. These include vesicle size, polydispersity index (PDI), and zeta potential. For instance, liposomal formulations with an average particle diameter of around 150 nm and a PDI of less than 0.2 are considered to have a uniform size distribution suitable for research applications. nih.gov The surface charge, or zeta potential, is another critical factor influencing the stability and interaction of liposomes with cells.

The encapsulation of Hematoporphyrin IX dimethyl ester within liposomes can alter its photophysical properties. Studies on other porphyrins have shown that the lipid bilayer environment can influence the aggregation state of the photosensitizer, which in turn affects its fluorescence and singlet oxygen generation quantum yields. The characterization of these properties is crucial for understanding the potential photodynamic efficacy of the liposomal formulation in research models.

Nanoparticle-Based Delivery Systems (e.g., polymeric nanoparticles, solid-lipid nanoparticles, nano-micelles) for Research

Beyond liposomes, a variety of other nanoparticle-based delivery systems have been investigated to enhance the delivery of porphyrin-based photosensitizers, including derivatives of hematoporphyrin, for research purposes. mdpi.com These systems offer advantages such as high drug loading capacity, improved stability, and the potential for controlled release. nih.govresearchgate.net

Polymeric nanoparticles are solid, colloidal particles made from biodegradable polymers. They can encapsulate hydrophobic drugs like this compound within their polymeric matrix. Research has demonstrated that co-assembled nanoparticles can be prepared with high entrapment efficiency and good stability. nih.govresearchgate.net For example, nanoparticles with a particle size of approximately 105 nm and a narrow size distribution have been developed. nih.govresearchgate.net

Solid-lipid nanoparticles (SLNs) are another promising delivery system, composed of a solid lipid core stabilized by a surfactant. mdpi.com SLNs are advantageous due to their lipid nature and nanoscale size, which can facilitate cellular uptake. mdpi.com Research on SLNs for delivering a lipophilic derivative of hematoporphyrin demonstrated stable nanoparticles with a mean diameter of less than 200 nm and an encapsulation efficiency of over 95%. nih.gov

Nano-micelles are self-assembling, core-shell structures formed from amphiphilic molecules. The hydrophobic core can effectively solubilize poorly water-soluble drugs like hematoporphyrin derivatives. nih.gov Studies have shown that nano-micelles can be formulated to be around 150 nm in size and can improve the solubility and biocompatibility of the encapsulated photosensitizer. nih.gov

Nanoparticle TypeTypical Size Range (nm)Key Features in Research
Polymeric Nanoparticles100 - 200High drug loading, good stability, potential for controlled release. nih.govresearchgate.net
Solid-Lipid Nanoparticles (SLNs)< 200High encapsulation efficiency, biocompatible lipid matrix. mdpi.comnih.gov
Nano-micelles~150Self-assembling, enhances solubility of hydrophobic drugs. nih.gov

Targeted Delivery Strategies in Research Models

To enhance the specificity of this compound delivery to target cells in research models, various targeted strategies are being explored. These approaches aim to increase the accumulation of the photosensitizer in desired locations, thereby improving its efficacy while minimizing potential off-target effects.

Folate Receptor-Targeted Formulations for Enhanced Research Specificity

The folate receptor is often overexpressed on the surface of various cancer cells, making it an attractive target for selective drug delivery in cancer research. nih.gov By conjugating folic acid to the surface of nanocarriers, such as solid-lipid nanoparticles, these formulations can be specifically directed to cells expressing the folate receptor. nih.govnih.gov

In a study involving a lipophilic derivative of hematoporphyrin, folate receptor-targeted SLNs were developed. nih.gov These targeted nanoparticles demonstrated enhanced cellular uptake and cytotoxicity in folate receptor-positive cells compared to their non-targeted counterparts. nih.gov This increased specificity was confirmed through fluorescence microscopy, highlighting the potential of this strategy for improving the selectivity of photosensitizer delivery in research settings. nih.gov

Antibody and Biomolecule Conjugates for Selective Delivery in Research Models

Antibody-drug conjugates (ADCs) represent a powerful strategy for targeted therapy by combining the specificity of a monoclonal antibody with a potent cytotoxic agent. mdpi.commdpi.com This concept can be extended to photosensitizers, where an antibody targeting a specific cell surface antigen is conjugated to a molecule like this compound. This approach allows for the selective delivery of the photosensitizer to the target cells. nih.gov

The development of ADCs involves several key components: the antibody, the linker, and the payload (in this case, the photosensitizer). mdpi.com The success of an ADC depends on the careful selection of each of these elements to ensure stability in circulation and efficient release of the payload at the target site. njbio.com Research models are crucial for evaluating the efficacy and specificity of these conjugates. mdpi.com For example, studies with trastuzumab-based ADCs have shown potent and specific antitumor activity in preclinical models. nih.gov

Low-Density Lipoprotein (LDL)-Mediated Uptake Mechanisms in Research Contexts

Many tumor cells exhibit an increased number of low-density lipoprotein (LDL) receptors to meet their high demand for cholesterol. nih.govnih.gov This overexpression can be exploited for the targeted delivery of hydrophobic drugs, including porphyrin derivatives. By associating these drugs with LDL particles, they can be preferentially taken up by cells via the LDL receptor-mediated endocytosis pathway. nih.govnih.govoncotarget.com

Research has shown that the accumulation of LDL-associated photosensitizers is significantly higher in cells with normal LDL receptor function compared to receptor-negative cells. nih.gov This indicates that the LDL receptor is a key mediator in the uptake of these complexes. nih.gov In vivo studies in research models have further confirmed that the association of a photosensitizer with LDL enhances its accumulation in tumor tissue. nih.gov The internalization of LDL and its cargo is a complex process that can involve dynamin-dependent mechanisms and caveolae. mdpi.com

Targeting StrategyMechanismKey Advantage in Research
Folate Receptor TargetingBinds to overexpressed folate receptors on cancer cells. nih.govEnhances specificity and cellular uptake in receptor-positive cells. nih.gov
Antibody ConjugationUses monoclonal antibodies to target specific cell surface antigens. mdpi.commdpi.comProvides highly selective delivery of the photosensitizer. nih.gov
LDL-Mediated UptakeUtilizes the increased expression of LDL receptors on tumor cells. nih.govnih.govEnhances accumulation of hydrophobic photosensitizers in tumor tissue. nih.gov

Impact of Delivery Systems on this compound's Photophysical and Biological Properties in Research Settings

The encapsulation of this compound into various delivery systems not only improves its solubility and targeting but can also significantly influence its fundamental photophysical and biological properties in research settings.

The local environment provided by the delivery system can alter the photophysical characteristics of the encapsulated photosensitizer. For instance, entrapment in silica (B1680970) nanospheres has been shown to maintain hematoporphyrin IX in a stable, non-aggregated state, which is crucial for its photosensitizing activity. rsc.org This encapsulation can protect the photosensitizer from interactions with molecules in the biological milieu, such as bovine serum albumin (BSA) and ascorbic acid, which might otherwise quench its ability to generate singlet oxygen. rsc.org The silica matrix allows for the diffusion of oxygen to the entrapped photosensitizer, enabling the efficient production of singlet oxygen upon irradiation. rsc.org

From a biological perspective, the choice of delivery system can impact the cellular uptake and subcellular localization of this compound. Studies with various hematoporphyrin diesters have shown that their cellular distribution can be a combination of localization in specific organelles, such as lysosomes, and a diffuse presence in the cytoplasm. nih.gov The delivery system can influence this distribution pattern, which in turn affects the primary targets of the photodynamic action within the cell. For example, damage to cellular membranes has been observed as a consequence of the photodynamic effect of hematoporphyrin derivatives. nih.gov Furthermore, the biological activity of photosensitizers is highly dependent on their amphiphilicity and lipophilicity, properties that can be modulated by the delivery vehicle. nih.gov The use of advanced delivery systems is considered a key strategy in the development of third-generation photosensitizers to improve their efficacy in research applications. mdpi.com

Computational and Theoretical Studies of Hematoporphyrin Ix Dimethyl Ester

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug discovery to understand how a ligand, such as Hematoporphyrin (B191378) IX dimethyl ester, might interact with a biological target, typically a protein or nucleic acid. The simulations calculate the binding energy and identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex.

While specific docking studies exclusively on Hematoporphyrin IX dimethyl ester are not extensively detailed in publicly accessible literature, research on closely related porphyrins, such as Protoporphyrin IX and hematoporphyrin derivatives, provides significant insights. These studies reveal that porphyrins have a high affinity for various proteins, including human serum albumin (HSA), low-density lipoprotein (LDL), and high-density lipoprotein (HDL), which act as endogenous carriers. nih.gov Docking simulations of similar porphyrins with protein targets often show the ligand binding within hydrophobic pockets or near heme-binding sites.

The primary interactions governing the binding of porphyrins to proteins include:

Hydrophobic Interactions: The large, aromatic macrocycle of the porphyrin ring system readily interacts with nonpolar amino acid residues within the protein's binding site.

π-π Stacking: The planar porphyrin ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonds: The propionate (B1217596) side chains and other functional groups on the porphyrin can form hydrogen bonds with polar residues in the binding pocket, further anchoring the ligand.

For instance, docking analyses of Protoporphyrin IX with viral proteins have identified binding affinities (docking scores) ranging from -5.7 to -7.4 kcal/mol, indicating stable complex formation. researchgate.net These interactions are crucial for the localization of the photosensitizer in tissues, which is a key aspect of its therapeutic action.

Table 1: Common Interactions in Porphyrin-Protein Docking

Interaction TypeDescriptionRelevant Amino Acid Residues
HydrophobicInteractions between the nonpolar porphyrin macrocycle and nonpolar protein residues.Leucine, Valine, Isoleucine, Alanine
π-π StackingNon-covalent interaction between aromatic rings.Phenylalanine, Tyrosine, Tryptophan
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.Serine, Threonine, Aspartate, Glutamate
ElectrostaticAttractive or repulsive forces between charged molecules.Arginine, Lysine, Aspartate, Glutamate

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic properties of photosensitizers. These calculations provide detailed information about the molecule's ground and excited states, which is fundamental to its ability to absorb light and generate reactive oxygen species.

A theoretical study on Hematoporphyrin and its dimers, including an ester-linked dimer structurally related to this compound, utilized the PBEPBE functional and 6-31G(d) basis set for geometry optimizations. researchgate.net TD-DFT calculations were then performed to analyze the electronic absorption spectra. The results showed that the characteristic Q-bands in the visible region of the spectrum correspond to transitions primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For the ester-linked dimer, the calculated transitions in the Q-band region showed low oscillator strengths, indicating that these transitions are less intense. researchgate.net This has implications for the efficiency of light absorption at specific wavelengths. The calculations revealed that the lowest energy absorption band (around 620 nm) arises from electronic transitions between specific molecular orbitals. researchgate.net Understanding these electronic transitions is crucial for predicting the photodynamic efficiency of the molecule.

Table 2: TD-DFT Calculated Excitation Energies (ΔE) for an Ester-Linked Hematoporphyrin Dimer researchgate.net

BandCalculated ΔE (eV)Primary Orbital ContributionsOscillator Strength (f)
Q-Band (Lowest Energy)1.99HOMO -> LUMO (99%)0.0072

Data derived from a study on related hematoporphyrin dimers.

These quantum chemical studies provide a foundational understanding of the photophysics of this compound, linking its molecular structure to its light-absorbing properties.

Molecular Dynamics Simulations of Compound Behavior in Complex Biological Environments

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to study how a compound like this compound behaves within a realistic biological environment, such as a cell membrane or in aqueous solution.

MD simulations have been used to investigate the interaction of Hematoporphyrin (Hp), the parent compound of the dimethyl ester, with a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer, which serves as a model for a cell membrane. nih.gov These simulations, conducted over hundreds of nanoseconds, revealed that Hematoporphyrin molecules preferentially locate within the membrane's headgroup region, near the carbonyl groups of the phospholipid acyl chains. nih.gov The orientation of the molecule was found to depend on the protonation state of its propionic acid side chains. nih.gov

For this compound, the esterification of the propionic acid groups would increase its lipophilicity. Based on the findings for Hematoporphyrin, MD simulations would likely predict that the dimethyl ester derivative penetrates more deeply into the hydrophobic core of the lipid bilayer. These simulations can provide critical data on:

Localization: The precise depth and location of the molecule within the membrane.

Orientation: The average angle of the porphyrin ring relative to the membrane normal.

Dynamics: The movement and flexibility of the molecule within the lipid environment.

Aggregation: The tendency of molecules to self-associate in aqueous or lipid environments, which can significantly affect photosensitizing activity. nih.gov

These insights are vital for understanding the cellular uptake and subcellular localization of the photosensitizer, which are key determinants of its therapeutic efficacy.

Table 3: Key Findings from MD Simulations of Hematoporphyrin in a POPC Bilayer nih.gov

ParameterObservation
LocationResides in the phospholipid headgroup area, near the acyl chain carbonyl groups.
OrientationDependent on the protonation state of the propionic groups.
Membrane AffinityThe neutral form (more similar to the dimethyl ester) has a higher affinity for the membrane than the charged, dianionic form.
AggregationDianionic molecules in the aqueous phase were observed to form stable dimers.

Predictive Modeling of Photophysical and Photochemical Parameters

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govsemanticscholar.org For photosensitizers, QSAR models can be developed to predict photodynamic efficiency based on calculated molecular descriptors.

A QSAR study on a set of 36 porphyrin derivatives developed a model to predict their photodynamic activity (measured as IC50 values) using multiple linear regression analysis. nih.govsemanticscholar.org The model successfully correlated the PDT activity with specific molecular descriptors, such as those related to the molecule's size, shape, and electronic properties.

The statistical quality of a QSAR model is assessed by several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit of the model. A value closer to 1.0 indicates a better fit. semanticscholar.org

r²(CV) (Cross-Validated r²): Measures the predictive power of the model. A value greater than 0.5 is generally considered predictive. semanticscholar.org

In the aforementioned study, the developed QSAR model showed good correlative and predictive ability, with an r² value of 0.87 and an r²(CV) of 0.71. nih.govsemanticscholar.org Such models can be used to virtually screen new porphyrin derivatives, including esters of Hematoporphyrin IX, to predict their potential as effective photosensitizers before undertaking costly and time-consuming synthesis and experimental testing. The descriptors used in these models can provide insights into the key molecular features that enhance phototoxicity, guiding the rational design of new and improved photosensitizing agents. elsevierpure.com

Table 4: Statistical Output of a Sample QSAR Model for Porphyrin Photosensitizers semanticscholar.orgresearchgate.net

Statistical ParameterValueInterpretation
r² (Goodness of Fit)0.87The model explains 87% of the variance in the observed PDT activity.
r²(CV) (Internal Predictive Power)0.71The model has good internal stability and predictive ability.
r² prediction (External Predictive Power)0.70The model accurately predicts the activity of an external test set of compounds.

Current Challenges and Future Directions in Hematoporphyrin Ix Dimethyl Ester Research

Addressing Aggregation and Solubility Challenges for Research Applications

A primary obstacle in the widespread research application of Hematoporphyrin (B191378) IX dimethyl ester is its propensity to aggregate in aqueous environments, which can significantly alter its photophysical properties and reduce its efficacy as a photosensitizer. Porphyrins, due to their planar and hydrophobic nature, tend to form dimers and higher-order aggregates in solution. aip.orgresearchgate.net This aggregation can lead to a decrease in the quantum yield of singlet oxygen, the primary cytotoxic agent in many photodynamic processes. researchgate.net

The monomer-aggregate equilibrium is highly dependent on the solvent environment. In polar mediums, the equilibrium tends to shift towards aggregates. aip.org For instance, studies on hematoporphyrin derivatives have shown that in aqueous solutions, they can form "sandwich" or H-type aggregates, which are characterized by a blue shift in the Soret band of the absorption spectrum. aip.org Conversely, in organic solvents, the monomeric form is more prevalent.

Strategies to overcome these challenges are a key focus of current research. One common approach is the use of delivery vehicles such as liposomes and micelles. nih.govutsouthwestern.edu Encapsulating Hematoporphyrin IX dimethyl ester within these nanostructures can prevent aggregation and improve its solubility in biological media, thereby enhancing its photosensitizing efficiency. nih.gov Another strategy involves the chemical modification of the porphyrin macrocycle to introduce more hydrophilic substituents, although this can also impact its biological activity. researchgate.net

Table 1: Solubility of Protoporphyrin IX Dimethyl Ester in Various Solvents

Solvent Solubility
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Tetrahydrofuran (THF) Soluble
Acetone Soluble
Chloroform (B151607) Soluble
Diethyl ether Soluble
Ethyl acetate Soluble
Methanol (B129727) Soluble

This table is based on data for the closely related Protoporphyrin IX dimethyl ester and serves as a general guide for this compound.

Enhancing Specificity and Localization in Preclinical Models

For this compound to be an effective research tool in preclinical models, particularly in cancer studies, achieving high specificity for target tissues is crucial. The preferential accumulation of porphyrins in malignant tissues is a known phenomenon, partly attributed to the enhanced permeability and retention (EPR) effect. biomedres.us However, relying solely on passive accumulation can lead to off-target effects and limit therapeutic or diagnostic efficacy.

To address this, researchers are actively developing strategies to enhance the specific delivery and localization of this compound. One promising approach is the conjugation of the porphyrin to targeting moieties such as peptides. mdpi.commdpi.com These peptides can be designed to bind to specific receptors that are overexpressed on the surface of cancer cells, thereby directing the photosensitizer to the desired site. For example, iRGD, a tumor-penetrating peptide, has been conjugated to cytotoxic agents to improve their delivery to tumors. nih.gov

In vivo imaging techniques are instrumental in evaluating the specificity and localization of these targeted derivatives. Fluorescence imaging, leveraging the inherent fluorescence of porphyrins, allows for the real-time visualization of their distribution in animal models. nih.gov Studies have demonstrated that hematoporphyrin derivatives can effectively delineate tumor margins, aiding in the assessment of targeting strategies. researchgate.net

Development of Advanced Methodologies for Mechanistic Elucidation

A thorough understanding of the fundamental mechanisms by which this compound exerts its effects upon photoactivation is essential for its rational design and application. The primary mechanism in photodynamic applications is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). researchgate.netbiomedres.us Upon absorption of light, the photosensitizer transitions to an excited triplet state, which can then transfer its energy to molecular oxygen to produce singlet oxygen. biomedres.us

Advanced spectroscopic techniques are being employed to probe these ultrafast photophysical processes. Femtosecond time-resolved spectroscopy, including fluorescence up-conversion and transient absorption spectroscopy, allows researchers to study the excited-state dynamics of porphyrins on incredibly short timescales. nycu.edu.twnih.govacs.orgacs.org These studies provide insights into processes such as internal conversion, intersystem crossing, and energy transfer, which are critical for optimizing the photosensitizing properties of the molecule. acs.org

Furthermore, quantitative methods for detecting and measuring singlet oxygen are crucial for mechanistic studies. Electron spin resonance (ESR) spectroscopy, combined with spin trapping agents, is a powerful technique for the selective monitoring and quantification of singlet oxygen generated by photosensitizers like hematoporphyrin derivatives. nih.gov Such quantitative data is invaluable for correlating the photophysical properties of a photosensitizer with its biological activity.

Exploring Novel Derivative Designs for Enhanced Research Tools

The core structure of this compound provides a versatile scaffold for chemical modification, enabling the design of novel derivatives with enhanced properties for research applications. The goal of these modifications is often to improve phototoxicity, optimize amphiphilicity for better cellular uptake, and reduce dark toxicity.

Structure-activity relationship (SAR) studies are fundamental to this design process. researchgate.netnih.gov By systematically altering the peripheral substituents of the porphyrin macrocycle, researchers can investigate how these changes affect the compound's photophysical and biological properties. For instance, the synthesis of porphyrin dimers and trimers with ester linkages was explored to understand the composition of hematoporphyrin derivative (HPD) preparations. acs.orgnih.gov

Recent research has focused on creating derivatives with improved light absorption characteristics. For example, the synthesis of novel fluorinated hematoporphyrin ether derivatives has been reported, with some of these compounds exhibiting higher singlet oxygen yields and stronger phototoxicity against tumor cells compared to the parent compounds. medchemexpress.com Another area of exploration is the synthesis of deuterated derivatives of protoporphyrin-IX, which can be used as probes in mechanistic studies. nih.gov

Table 2: Examples of Novel this compound Derivatives and Their Investigated Properties

Derivative Type Starting Material(s) Key Feature/Modification Investigated Property/Application
Porphyrin dimers with ester linkage 2,4-Diacetyldeuteroporphyrin dimethyl ester, Protoporphyrin IX dimethyl ester Ester linkage between porphyrin units Investigation of Hematoporphyrin Derivative (HPD) structure, photosensitizing activity
Deuterated derivatives Pyrromethanes Deuteration at specific positions Synthesis of labeled compounds for mechanistic studies
Fluorinated hematoporphyrin ether derivatives Hematoporphyrin monomethyl ether (HMME) Introduction of fluorinated ether groups Enhanced photodynamic activity, increased singlet oxygen yield
Chlorin-porphyrin esters Hematoporphyrin and chlorins Esterification of hematoporphyrin to chlorins Increased potency as photosensitizers with longer wavelength light

Integration with Emerging Technologies in Biological and Material Sciences

The integration of this compound with emerging technologies, particularly in the fields of nanotechnology and materials science, holds immense promise for advancing its research applications. Nanotechnology offers sophisticated platforms for the delivery and controlled release of photosensitizers, overcoming many of the challenges associated with their use in biological systems.

Liposomal formulations have been extensively studied as carriers for porphyrins. nih.govresearchgate.netiajpr.com By encapsulating this compound within liposomes, its aqueous solubility can be improved, aggregation can be prevented, and its circulation time in vivo can be extended. nih.govmdpi.com This can lead to enhanced accumulation in target tissues and improved therapeutic or diagnostic outcomes.

Beyond simple encapsulation, researchers are developing "smart" nanocarriers that can release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes that are abundant in the tumor microenvironment. Porphyrin-based metal-organic frameworks (MOFs) are another exciting area of research, where the porphyrin is an integral part of the material's structure, offering high loading capacities and the potential for activatable therapeutic effects. acs.org

Bridging Fundamental Research to Preclinical Proof-of-Concept Studies

A critical aspect of advancing the utility of this compound is the effective translation of fundamental research findings into preclinical proof-of-concept studies. This involves a multidisciplinary approach that combines synthetic chemistry, photophysics, cell biology, and in vivo animal models.

In vitro studies are the first step in this translational pathway, where the cellular uptake, subcellular localization, and phototoxicity of new derivatives are evaluated in cultured cells. usbio.netresearchgate.net These studies provide essential data for selecting the most promising candidates for further investigation. For instance, pharmacokinetic studies on rat hepatocytes have provided insights into the differential uptake of monomeric and dimeric porphyrin derivatives by normal versus tumor cells. nih.govopenalex.org

Successful in vitro results are then followed by in vivo studies in animal models of disease, most commonly cancer. researchgate.netekb.eg These preclinical studies are designed to assess the in vivo efficacy, biodistribution, and pharmacokinetics of the photosensitizer. nih.govopenalex.org For example, the photosensitizing activity of synthesized porphyrin dimers has been evaluated in mice bearing transplanted tumors. acs.orgnih.gov The data generated from these preclinical proof-of-concept studies are crucial for determining the potential of this compound and its derivatives for future clinical applications.

Q & A

Q. How is Hematoporphyrin IX dimethyl ester synthesized from natural hematoporphyrin?

The synthesis involves a two-step process: (1) double elimination of hydroxyl groups from hematoporphyrin using p-toluenesulfonic acid (PTSA) in refluxing chlorobenzene, followed by (2) esterification with methanol and sulfuric acid to yield protoporphyrin IX dimethyl ester (73% global yield). Further modifications, such as Diels-Alder reactions with phenylmaleimides, can produce amphiphilic derivatives for photodynamic therapy (PDT) applications .

Q. What analytical methods are used to characterize this compound and its derivatives?

Ultrahigh-performance liquid chromatography (UHPLC) coupled with diode array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) is the gold standard. For example, UHPLC with 1.9 µm C-18 columns resolves structural isomers (e.g., vinyl-hydroxyethyl derivatives), while ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 599 for hematoporphyrin IX) . ¹H/¹³C NMR and UV-Vis spectroscopy are critical for structural validation of synthetic intermediates .

Q. How can researchers validate the purity of synthesized this compound?

Purity is confirmed via thin-layer chromatography (TLC) (e.g., chloroform-acetone systems), column chromatography (silica gel), and cross-validation with UHPLC retention times (e.g., protoporphyrin IX dimethyl ester elutes at 11.4 min). Mass spectrometry ensures no residual reactants or byproducts .

Advanced Research Questions

Q. How does aggregation affect the photodynamic activity of this compound?

Aggregation reduces singlet oxygen (¹O₂) quantum yield due to self-quenching. Strategies to mitigate this include synthesizing non-aggregating chlorins via Diels-Alder reactions or encapsulating the compound in polymer nanoparticles (e.g., Lexan matrices with ytterbium complexes), which enhance luminescence lifetime and reduce fluorescence quenching .

Q. What are the challenges in quantifying reactive oxygen species (ROS) generated by this compound in biological systems?

ROS quantification requires multi-method validation :

  • Lipid peroxidation assays (thiobarbituric acid reactive substances, conjugated dienes).
  • Fluorescent probes (e.g., dichlorofluorescein) for intracellular ROS.
  • EPR spectroscopy to detect specific radicals (e.g., hydroxyl radicals). Contradictions arise from varying light exposure protocols and tissue-specific antioxidant defenses, necessitating controlled in vitro models (e.g., Ceratitis capitata larvae) .

Q. How can UHPLC-DAD-ESI-MS resolve structural isomers in Hematoporphyrin IX derivatives?

UHPLC separates isomers (e.g., two vinyl-hydroxyethyl derivatives) with 1.9 µm C-18 particles , achieving baseline resolution (retention times: 1.97 vs. 2.54 min). MS/MS fragmentation patterns differentiate isomers, while UV-Vis spectra (Soret/Q bands) provide complementary structural data .

Q. What discrepancies exist in reported phototoxicity mechanisms across model organisms?

In insects (e.g., Ceratitis capitata), hematoporphyrin IX induces prepupal-stage mortality via gut and brain ROS, while in mammalian cells, apoptosis is driven by mitochondrial ¹O₂. These differences highlight species-specific metabolic pathways and porphyrin uptake efficiency, requiring tailored experimental designs .

Q. How is this compound integrated into nanoparticles for theranostics?

Core-shell nanoparticles are synthesized with:

  • Iron oxide cores for magnetic hyperthermia.
  • Polymer shells (e.g., Lexan) embedding ytterbium-porphyrin complexes for NIR luminescence . This dual functionality enables simultaneous imaging (via NIR) and PDT, with enhanced tissue penetration and reduced photobleaching .

Q. What strategies improve solubility for in vivo applications?

Esterification (e.g., dimethyl ester) increases organic solvent solubility. PEGylation or conjugation with amphiphilic peptides enhances aqueous solubility while maintaining PDT efficacy. Solubility-phototoxicity correlations must be validated via partition coefficient (LogP) assays .

Q. How do structural modifications influence coordination chemistry with metal ions?

Substituents on the porphyrin ring (e.g., ester vs. carboxylic acid groups) alter ligand field strength and metal-binding kinetics. For example, protoporphyrin IX dimethyl ester forms stable Co(III)-peroxo dimers in aprotic solvents, whereas the free acid favors monomeric complexes. These properties are critical for designing metalloporphyrin catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hematoporphyrin IX dimethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hematoporphyrin IX dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.